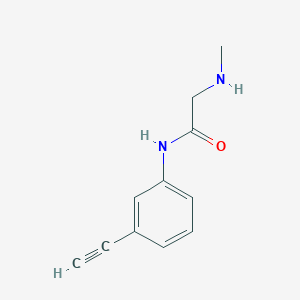

N-(3-ethynylphenyl)-2-(methylamino)acetamide

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)-2-(methylamino)acetamide |

InChI |

InChI=1S/C11H12N2O/c1-3-9-5-4-6-10(7-9)13-11(14)8-12-2/h1,4-7,12H,8H2,2H3,(H,13,14) |

InChI Key |

CIBQOONGWDUBHJ-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)NC1=CC=CC(=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-2-(methylamino)acetamide typically involves the reaction of 3-ethynylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-2-(methylamino)acetamide undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-ethynylphenyl)-2-(methylamino)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamides

Structural Analogues

The following table summarizes key structural features and biological activities of N-(3-ethynylphenyl)-2-(methylamino)acetamide and related compounds:

Key Observations :

- Bioactivity: While the target compound lacks direct activity data, structurally related acetamides exhibit nanomolar enzyme inhibition (e.g., PJ34 derivative ) or antiviral activity (e.g., SARS-CoV-2 Mpro inhibitors ).

Anticancer Activity

- PJ34 Derivative: The phenanthridinone-based acetamide (PJ34 precursor) shows high PARP-1 affinity, critical for targeting DNA repair pathways in cancer .

- Thiadiazole-Coumarin Hybrids : Compounds like 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide exhibit cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells), attributed to the thiadiazole-pyridine scaffold .

- Target Compound : The ethynyl group may enhance membrane permeability but requires empirical validation.

Biological Activity

N-(3-ethynylphenyl)-2-(methylamino)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the context of cancer research and drug development. This article provides a detailed exploration of its biological activity, including interaction studies, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features an ethynyl group attached to a phenyl ring and a methylamino group linked to an acetamide. This unique structure is believed to contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N3O |

| Molecular Weight | 217.25 g/mol |

| Functional Groups | Ethynyl, Amino, Amide |

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest it may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.

- Inhibition Studies :

The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cell proliferation and survival:

- EGFR Pathway : By inhibiting EGFR phosphorylation, the compound disrupts downstream signaling that promotes tumor growth.

- Cell Cycle Regulation : Studies have indicated that it may influence the G1/S transition in the cell cycle, promoting apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-methyl-2-(methylamino)acetamide hydrochloride | C4H11ClN2O | Simpler structure; primarily neuropharmacological applications |

| 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride | C10H11ClN2O | Similar ethynyl group but lacks methylamino substitution |

| N-(4-methylphenyl)-2-(methylamino)acetamide | C11H15N2O | Different phenyl substitution; distinct biological activity potential |

The unique combination of functional groups in this compound may lead to novel biological activities not observed in these similar compounds .

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation:

- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), SW480 (colorectal carcinoma).

- Results : The compound exhibited dose-dependent inhibition across all tested lines, confirming its potential as a therapeutic agent.

Case Study 2: Interaction with Biological Targets

Further investigations into the binding affinity of this compound revealed promising results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.